molecular formula C25H42N7O17P3S B1205304 Butanoyl coenzyme A CAS No. 2140-48-9

Butanoyl coenzyme A

Cat. No.: B1205304
CAS No.: 2140-48-9
M. Wt: 837.6 g/mol
InChI Key: CRFNGMNYKDXRTN-CITAKDKDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyryl Coenzyme A (sodium salt) typically involves the reaction of butyric acid with coenzyme A in the presence of specific enzymes. The reaction conditions often include a controlled pH and temperature to ensure the stability of the enzymes involved .

Industrial Production Methods: Industrial production of Butyryl Coenzyme A (sodium salt) involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the compound through optimized metabolic pathways .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butyryl Coenzyme A (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

Butyryl Coenzyme A (sodium salt) exerts its effects by participating in various metabolic pathways. It acts as a substrate for enzymes such as butyryl Coenzyme A dehydrogenase and coenzyme A transferase. These enzymes facilitate the conversion of Butyryl Coenzyme A into other metabolites, which are essential for energy production and cellular functions .

Comparison with Similar Compounds

Uniqueness: Butyryl Coenzyme A (sodium salt) is unique due to its specific role in the synthesis of butyrate, which is crucial for maintaining gut health. Its involvement in both fatty acid metabolism and fermentation pathways distinguishes it from other similar compounds .

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFNGMNYKDXRTN-CITAKDKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943955
Record name Butyryl CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

837.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140-48-9
Record name Butyryl CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyryl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyryl CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Butyryl-CoA plays a crucial role in diverse metabolic pathways, including:

  • Energy Production: In many bacteria, butyryl-CoA is an intermediate in the production of butyrate, a short-chain fatty acid that serves as an important energy source. [, ]
  • Fatty Acid Metabolism: Butyryl-CoA acts as both a substrate and product in fatty acid metabolism. It can be broken down further to generate energy or used as a building block for the synthesis of longer-chain fatty acids. [, ]
  • Polyketide Biosynthesis: In some bacteria, butyryl-CoA serves as a precursor for the biosynthesis of polyketides, a diverse group of natural products with antibiotic and other biological activities. [, ]

ANone: The balance between butyryl-CoA production and consumption influences the biosynthesis of various compounds:

  • Monensin A/B Ratio: In Streptomyces cinnamonensis, manipulation of crotonyl-CoA reductase (CCR), the enzyme responsible for converting crotonyl-CoA to butyryl-CoA, significantly impacts the ratio of monensin A to monensin B, demonstrating the importance of butyryl-CoA availability in directing polyketide biosynthesis. [, ]
  • Butanol Production: Engineering Clostridium cellulovorans to enhance the conversion of butyryl-CoA to butanol resulted in a significant increase in butanol yield, showcasing the potential of metabolic engineering strategies targeting butyryl-CoA metabolism. []

ANone: Butyryl-CoA has a molecular formula of C23H38N7O17P3S and a molecular weight of 807.57 g/mol.

A: While specific spectroscopic data for butyryl-CoA was not explicitly mentioned in the provided research, researchers commonly employ techniques such as NMR spectroscopy and mass spectrometry to characterize and quantify acyl-CoA thioesters like butyryl-CoA. [, , ]

ANone: The stability of butyryl-CoA can be affected by factors such as:

  • pH: The stability of butyryl-CoA and the activity of enzymes involved in its metabolism can be influenced by pH. [, , ]
  • Presence of Metal Ions: Some enzymes interacting with butyryl-CoA, such as butyryl-CoA synthetase, require specific metal ions for optimal activity. []

ANone: Several enzymes play critical roles in butyryl-CoA metabolism:

  • Butyryl-CoA Dehydrogenase (BCD): BCD catalyzes the reversible oxidation of butyryl-CoA to crotonyl-CoA. This reaction is central to both the production and consumption of butyryl-CoA. The mechanism involves hydride transfer from the substrate to the enzyme's flavin cofactor. [, , ]
  • Crotonyl-CoA Reductase (CCR): CCR catalyzes the NADPH-dependent reduction of crotonyl-CoA to butyryl-CoA. This enzyme is crucial for maintaining the cellular pool of butyryl-CoA, particularly for polyketide biosynthesis. [, ]
  • Butyryl-CoA:Acetate CoA-Transferase (BCoAT): BCoAT catalyzes the reversible transfer of CoA from butyryl-CoA to acetate, forming butyrate and acetyl-CoA. This enzyme is involved in the final step of butyrate production in many bacteria. [, , ]
  • Enoyl-CoA Hydratase: This enzyme catalyzes the stereospecific hydration of crotonyl-CoA to 3-hydroxybutyryl-CoA, an intermediate in both butyrate production and fatty acid metabolism. []

ANone: While butyryl-CoA's primary roles lie in natural metabolism, understanding its biosynthesis and utilization has paved the way for biotechnological applications:

  • Biofuel Production: Engineering microorganisms to enhance the conversion of butyryl-CoA to biofuels like butanol presents a promising avenue for renewable energy production. [, ]
  • Production of Designer Esters: The modular design of butyryl-CoA-derived ester pathways allows for the controlled biosynthesis of valuable short-chain esters, useful as flavors, fragrances, and solvents. []

ANone: While specific examples of computational studies on butyryl-CoA were not provided in the research, computational tools like molecular docking, molecular dynamics simulations, and quantum mechanical calculations are widely used to investigate enzyme mechanisms, substrate binding, and design novel inhibitors.

ANone: Structural changes in acyl-CoA thioesters can significantly impact their recognition and processing by enzymes:

  • Chain Length: Enzymes like acyl-CoA dehydrogenases often exhibit selectivity toward specific acyl chain lengths. For instance, butyryl-CoA dehydrogenase shows higher activity with butyryl-CoA compared to longer-chain substrates. [, ]
  • Saturation: The presence or absence of double bonds in the acyl chain influences enzyme interactions. For example, butyryl-CoA dehydrogenase specifically acts on the saturated butyryl-CoA, while enoyl-CoA hydratase recognizes the unsaturated crotonyl-CoA. [, ]
  • Substitutions: Introducing specific functional groups or isotopes can alter substrate binding affinity and reaction rates. For instance, incorporating deuterium into butyryl-CoA allows for kinetic isotope effect studies to elucidate the reaction mechanism of butyryl-CoA dehydrogenase. []

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